rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis
CAS No.: 1807939-71-4
Cat. No.: VC11618877
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807939-71-4 |
|---|---|
| Molecular Formula | C6H12ClNO3 |
| Molecular Weight | 181.6 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The molecular formula of rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol . The compound’s IUPAC name, (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, reflects its stereochemistry:
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3R and 6S configurations denote the absolute stereochemistry at the third and sixth positions of the morpholine ring.
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The cis designation indicates that the methyl group (at C6) and carboxylic acid moiety (at C3) occupy adjacent positions on the same face of the six-membered ring .
This stereochemical arrangement is critical for its biological activity, as enantiomeric purity often influences binding affinity to target proteins.
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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SMILES:
CC1CNC(CO1)C(=O)O.Cl -
InChIKey:
MXADEJLMYVKMKS-TYSVMGFPSA-N
The compound’s X-ray crystallography data (unavailable in public databases) would likely reveal a chair conformation for the morpholine ring, stabilized by intramolecular hydrogen bonding between the protonated amine and chloride ion .
Synthesis and Analytical Methods
Synthetic Routes
The synthesis of rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride typically involves stereoselective ring-opening of epoxides or multicomponent reactions (MCRs). A representative pathway includes:
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Morpholine Ring Formation: Cyclization of 2-aminoethanol derivatives with methyl-substituted epichlorohydrin under basic conditions .
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Carboxylic Acid Introduction: Oxidation of a primary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄) .
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Resolution of Enantiomers: Chiral chromatography or enzymatic resolution to isolate the (3R,6S) diastereomer .
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Hydrochloride Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., ethanol).
Notably, Ugi-type MCRs have been employed for analogous morpholine derivatives, enabling rapid assembly of complex scaffolds with high atom economy .
Analytical Characterization
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HPLC: Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN) confirms >98% purity.
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NMR: Key signals include δ 3.85 ppm (m, H3), δ 1.45 ppm (d, J = 6.5 Hz, CH₃), and δ 12.2 ppm (broad, COOH) .
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 146.08 (free base) and [M-Cl]⁺ at m/z 145.05 for the hydrochloride.
Pharmacological and Industrial Applications
Medicinal Chemistry
rac-(3R,6S)-6-Methylmorpholine-3-carboxylic acid hydrochloride serves as a precursor to:
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RXFP1 Modulators: Patent WO2022122773A1 discloses morpholine derivatives for treating heart failure via relaxation of vascular smooth muscle .
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Anthelmintic Agents: Structural analogs like praziquantel (used against schistosomiasis) share similar morpholine-carboxylic acid motifs .
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β-Adrenergic Agonists: The β-amino alcohol substructure is critical for bronchodilators such as salbutamol .
Material Science
The compound’s ability to form stable metal-organic frameworks (MOFs) has been explored for gas storage applications, leveraging its carboxylate group for coordinating transition metals .
Future Directions and Challenges
While rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride has enabled advances in drug discovery, challenges remain:
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